3-Metoxipiridazina

Descripción general

Descripción

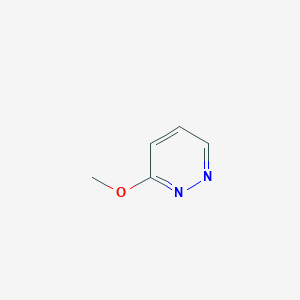

3-Methoxypyridazine is a heterocyclic organic compound that belongs to the pyridazine family Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms The methoxy group at the third position of the pyridazine ring gives 3-Methoxypyridazine its unique chemical properties

Aplicaciones Científicas De Investigación

3-Methoxypyridazine has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds.

Agrochemicals: Pyridazine-based compounds are used in the development of herbicides and pesticides.

Material Science: The unique electronic properties of 3-Methoxypyridazine make it useful in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mecanismo De Acción

Target of Action

This compound belongs to the pyridazine family, which is known to interact with a wide range of biological targets and physiological effects

Mode of Action

Pyridazinone derivatives, a group that 3-methoxypyridazine belongs to, are known to exhibit a broad spectrum of pharmacological activities . The interaction of these compounds with their targets often results in significant changes in cellular processes, but the specific interactions of 3-Methoxypyridazine remain to be elucidated.

Biochemical Pathways

Pyridazinone derivatives have been reported to influence a variety of pathways, leading to a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Result of Action

As a member of the pyridazinone family, it is anticipated to have a broad range of biological activities

Análisis Bioquímico

Biochemical Properties

3-Methoxypyridazine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cyclooxygenase, where it acts as an inhibitor. This interaction is crucial as it can modulate the enzyme’s activity, leading to changes in the production of prostaglandins, which are involved in inflammation and other physiological processes . Additionally, 3-Methoxypyridazine has been studied for its potential to bind with proteins involved in molecular recognition, leveraging its unique physicochemical properties .

Cellular Effects

The effects of 3-Methoxypyridazine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Methoxypyridazine has been shown to affect the arachidonic acid pathway, leading to altered platelet aggregation and inflammatory responses . Furthermore, its impact on gene expression can result in changes in the production of key proteins involved in cellular metabolism and signaling.

Molecular Mechanism

At the molecular level, 3-Methoxypyridazine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its interaction with cyclooxygenase involves binding to the enzyme’s active site, inhibiting its function and reducing the production of inflammatory mediators . Additionally, 3-Methoxypyridazine can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methoxypyridazine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Methoxypyridazine remains stable under controlled conditions, but its activity can diminish over extended periods due to degradation . Long-term exposure to 3-Methoxypyridazine in in vitro and in vivo studies has revealed sustained effects on cellular processes, although the extent of these effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of 3-Methoxypyridazine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties, without significant adverse effects. At higher doses, 3-Methoxypyridazine can induce toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

3-Methoxypyridazine is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation through processes such as oxidation and conjugation, leading to the formation of metabolites that can be excreted from the body . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of 3-Methoxypyridazine within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can localize to various cellular compartments, depending on its physicochemical properties and interactions with intracellular proteins . This distribution pattern is crucial for its biological activity and therapeutic potential.

Subcellular Localization

3-Methoxypyridazine’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, the compound may accumulate in the cytoplasm or nucleus, where it can interact with enzymes and regulatory proteins to exert its effects . Understanding its subcellular localization is vital for elucidating its mechanism of action and potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxypyridazine typically involves the methoxylation of pyridazine derivatives. One common method is the reaction of 3,4,5-trichloropyridazine with sodium methoxide. This reaction can yield various methoxypyridazine derivatives depending on the reaction conditions and the amount of sodium methoxide used . For instance, monomethoxylation of 3,4,5-trichloropyridazine can produce 3-methoxy-4,5-dichloropyridazine, which can be further methoxylated to obtain 3-methoxypyridazine .

Industrial Production Methods: Industrial production of 3-Methoxypyridazine may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, solvent, and concentration of reagents, are optimized to maximize yield and purity. Industrial methods often employ continuous flow reactors to ensure consistent production and quality control.

Análisis De Reacciones Químicas

Types of Reactions: 3-Methoxypyridazine undergoes various chemical reactions, including:

Substitution Reactions: The methoxy group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The pyridazine ring can be oxidized or reduced to form different derivatives. These reactions are often used to modify the electronic properties of the compound for specific applications.

Common Reagents and Conditions:

Lithiation: Lithium alkylamides, such as lithium diisopropylamide, are commonly used for lithiation reactions.

Methoxylation: Sodium methoxide in methanol is used for methoxylation reactions.

Major Products:

Substituted Pyridazines: Depending on the reagents and conditions, various substituted pyridazines can be obtained. These products are often used as intermediates in the synthesis of more complex compounds.

Comparación Con Compuestos Similares

3-Chloropyridazine: Similar to 3-Methoxypyridazine but with a chlorine atom instead of a methoxy group. It has different reactivity and applications.

3,6-Dimethoxypyridazine: Contains two methoxy groups, which can lead to different chemical properties and uses.

Pyridazinone Derivatives: These compounds have a carbonyl group at the third position, which significantly alters their chemical behavior and biological activity.

Uniqueness: 3-Methoxypyridazine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials.

Actividad Biológica

3-Methoxypyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of 3-methoxypyridazine, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis of 3-Methoxypyridazine

The synthesis of 3-methoxypyridazine typically involves the reaction of pyridazine derivatives with methoxy groups under various conditions. The most common synthetic routes include:

- N-alkylation : Involves the introduction of a methoxy group at the 3-position of pyridazine.

- Direct methoxylation : Utilizes reagents such as methyl iodide and bases to achieve methoxy substitution.

Antimicrobial Activity

3-Methoxypyridazine has demonstrated significant antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Bacillus subtilis

The minimum inhibitory concentration (MIC) values for these activities range from 8 µM to 32 µM, showing promising potential as an antimicrobial agent .

Anticancer Properties

Research has shown that 3-methoxypyridazine derivatives can inhibit the proliferation of cancer cell lines. A study reported an IC50 value of approximately 5 µM against MCF-7 breast cancer cells, indicating potent antiproliferative effects . The structure-activity relationship (SAR) analysis suggests that the presence of the methoxy group enhances cytotoxicity by modulating cellular pathways involved in apoptosis and cell cycle regulation.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-Methoxypyridazine | MCF-7 | 5.0 |

| Other derivatives | Various | 1.2 - 8.7 |

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, 3-methoxypyridazine exhibits antioxidant activity. It has been shown to scavenge free radicals effectively, thus providing protection against oxidative stress in cellular models . The antioxidant capacity was evaluated using assays such as DPPH and ABTS, where it outperformed standard antioxidants like butylated hydroxytoluene (BHT).

The biological activities of 3-methoxypyridazine can be attributed to several mechanisms:

- Inhibition of DNA synthesis : By interfering with nucleic acid synthesis in microbial cells, it hampers their growth.

- Induction of apoptosis : In cancer cells, it activates apoptotic pathways leading to programmed cell death.

- Radical scavenging : Its chemical structure allows it to neutralize free radicals effectively.

Case Studies

- Antimicrobial Efficacy : A recent study evaluated the antibacterial activity of various pyridine derivatives, including 3-methoxypyridazine, against multidrug-resistant strains. The results highlighted its effectiveness in inhibiting growth at low concentrations .

- Cytotoxicity in Cancer Models : Another investigation focused on the cytotoxic effects of a series of methoxypyridazine derivatives on different cancer cell lines. The findings revealed that modifications in the methoxy group significantly influenced their anticancer potency .

Propiedades

IUPAC Name |

3-methoxypyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-8-5-3-2-4-6-7-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFHDLDAWYTMJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60303423 | |

| Record name | 3-methoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19064-65-4 | |

| Record name | 3-Methoxypyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19064-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxypyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes the 3-methoxypyridazine molecule particularly susceptible to electrophilic substitution reactions?

A1: The presence of the methoxy group (-OCH3) at the 3-position of the pyridazine ring significantly influences the molecule's reactivity. This electron-donating group increases electron density in the pyridazine ring, particularly at the ortho and para positions relative to the methoxy substituent. This enhanced electron density makes these positions more attractive to electrophiles, facilitating electrophilic substitution reactions. [, , ]

Q2: Can you provide an example of a common electrophilic substitution reaction involving 3-methoxypyridazine?

A2: Nitration is a prime example of an electrophilic substitution reaction readily undergone by 3-methoxypyridazine. Studies show that nitration of 3-methoxypyridazine 1-oxide with nitric acid yields a mixture of 3-methoxy-4-nitropyridazine 1-oxide and 3-methoxy-4,6-dinitropyridazine 1-oxide. This reaction highlights the activating effect of the methoxy group and the N-oxide, directing the incoming nitro group to the ortho and para positions. [, ]

Q3: Beyond nitration, are there other reactions where the reactivity of 3-methoxypyridazine is exploited?

A3: Yes, the reactivity of 3-methoxypyridazine extends to other transformations. For instance, it can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. In these reactions, the methoxy group can serve as a directing group for the metalation step, enabling the introduction of aryl or heteroaryl substituents onto the pyridazine ring. This synthetic strategy allows for the preparation of diversely functionalized pyridazine derivatives, which are valuable building blocks for pharmaceuticals and agrochemicals. [, ]

Q4: What is the significance of the N-oxide functionality in derivatives like 3-methoxypyridazine 1-oxide?

A4: The N-oxide group in 3-methoxypyridazine 1-oxide introduces interesting reactivity. Research has demonstrated that this group can be strategically employed to facilitate nucleophilic displacement reactions. For example, treatment of 4,6-dinitro-3-methoxypyridazine 1-oxide with various nucleophiles can lead to the displacement of either the nitro group, the methoxy group, or even the chloro substituent, depending on the reaction conditions and the nucleophile used. This versatility makes such N-oxides useful intermediates in organic synthesis. []

Q5: Have any studies investigated the photochemical reactivity of 3-methoxypyridazine?

A5: Yes, researchers have explored the photochemistry of 3-methoxypyridazine. Notably, irradiation of 3-methoxypyridazine in methanol containing hydrochloric acid resulted in the formation of 4-methylated and 4,6-dimethylated products. This photo-induced methylation highlights another facet of 3-methoxypyridazine's reactivity and its potential in photochemical transformations. []

Q6: Can 3-methoxypyridazine be used to synthesize other heterocyclic systems?

A6: Absolutely. One illustrative example is the conversion of 4-amino-6-chloro-3-methoxypyridazine to 5-amino-6-methoxypyridazin-3(2H)-one by reacting it with potassium acetate in acetic acid at elevated temperatures. This reaction demonstrates the potential of 3-methoxypyridazine derivatives as precursors for the synthesis of other valuable heterocyclic compounds like pyridazinones. []

Q7: What analytical techniques are commonly used to characterize 3-methoxypyridazine and its derivatives?

A7: Various spectroscopic methods are essential for characterizing 3-methoxypyridazine and its derivatives. Nuclear magnetic resonance (NMR) spectroscopy, particularly proton (1H) and carbon-13 (13C) NMR, is routinely used to elucidate the structures of these compounds. Infrared (IR) spectroscopy provides valuable information about the functional groups present. Additionally, mass spectrometry (MS) is employed to determine molecular weight and fragmentation patterns, aiding in structural confirmation. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.